molecular formula C14H10ClN3O B10950439 4-chloro-N-(naphthalen-2-yl)-1H-pyrazole-3-carboxamide

4-chloro-N-(naphthalen-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B10950439
M. Wt: 271.70 g/mol
InChI Key: JUGVKZGAHFKUCZ-UHFFFAOYSA-N
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Description

4-chloro-N-(naphthalen-2-yl)-1H-pyrazole-3-carboxamide is a chemical compound that belongs to the class of pyrazole carboxamides This compound is characterized by the presence of a chloro group at the 4th position, a naphthalen-2-yl group attached to the nitrogen atom, and a carboxamide group at the 3rd position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(naphthalen-2-yl)-1H-pyrazole-3-carboxamide typically involves the reaction of 4-chloropyrazole-3-carboxylic acid with naphthalen-2-ylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(naphthalen-2-yl)-1H-pyrazole-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole-3-carboxylic acid derivatives.

    Reduction: Formation of 4-amino-N-(naphthalen-2-yl)-1H-pyrazole-3-carboxamide.

    Substitution: Formation of various substituted pyrazole carboxamides depending on the nucleophile used.

Scientific Research Applications

4-chloro-N-(naphthalen-2-yl)-1H-pyrazole-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-chloro-N-(naphthalen-2-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)-2-nitrobenzamide
  • 4-chloro-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)benzenesulfonamide

Uniqueness

4-chloro-N-(naphthalen-2-yl)-1H-pyrazole-3-carboxamide is unique due to its specific structural features, such as the presence of both a chloro group and a naphthalen-2-yl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, which can be advantageous in certain contexts .

Properties

Molecular Formula

C14H10ClN3O

Molecular Weight

271.70 g/mol

IUPAC Name

4-chloro-N-naphthalen-2-yl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C14H10ClN3O/c15-12-8-16-18-13(12)14(19)17-11-6-5-9-3-1-2-4-10(9)7-11/h1-8H,(H,16,18)(H,17,19)

InChI Key

JUGVKZGAHFKUCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=C(C=NN3)Cl

Origin of Product

United States

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